N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide
CAS No.: 1040660-25-0
Cat. No.: VC11930457
Molecular Formula: C20H23FN2O3S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040660-25-0 |
|---|---|
| Molecular Formula | C20H23FN2O3S |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-fluoro-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H23FN2O3S/c1-13-11-15(21)6-8-18(13)27(25,26)22-16-7-5-14-9-10-23(17(14)12-16)19(24)20(2,3)4/h5-8,11-12,22H,9-10H2,1-4H3 |
| Standard InChI Key | WNQABFPENNZOOE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 |
| Canonical SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 |
Introduction
N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that falls under the category of sulfonamides. These compounds are widely studied for their diverse applications in medicinal chemistry, particularly as antibacterial agents, enzyme inhibitors, and potential anticancer drugs.
Structural and Molecular Data
The molecular structure of this compound consists of several key functional groups:
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Indole Core: A bicyclic structure containing a benzene ring fused to a pyrrole.
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Sulfonamide Group: A functional group with significant pharmacological relevance.
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Fluorobenzene Substituent: Enhances lipophilicity and bioavailability.
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Dimethylpropanoyl Group: Contributes steric hindrance and hydrophobic interactions.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the Indole Core: Typically synthesized via Fischer indole synthesis or other catalytic methods.
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Attachment of the Sulfonamide Group: Achieved through sulfonylation reactions using sulfonyl chlorides.
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Fluorination and Alkylation: Incorporation of the fluorobenzene and dimethylpropanoyl groups through electrophilic substitution or Friedel–Crafts acylation.
Pharmacological Relevance
This compound is hypothesized to have potential applications in medicinal chemistry due to:
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Antibacterial Activity: Sulfonamides are well-known inhibitors of bacterial dihydropteroate synthase.
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Enzyme Inhibition: The indole core often interacts with enzymes involved in metabolic pathways.
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Potential Anticancer Properties: Fluorinated compounds are frequently studied for their ability to disrupt cancer cell metabolism.
Analytical Characterization
To confirm its structure and purity, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To detect functional groups like sulfonamides and carbonyls.
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X-ray Crystallography: To determine the three-dimensional arrangement of atoms.
Research Findings and Applications
While specific studies on this compound are not readily available, similar structures have demonstrated:
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Anti-inflammatory Potential: Sulfonamides often inhibit inflammatory mediators like COX enzymes.
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Antitumor Activity: Indole derivatives are known to target key signaling pathways in cancer cells.
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Antiviral Applications: Fluorinated compounds have shown efficacy against viral enzymes.
Limitations and Future Directions
Although promising, challenges remain:
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Toxicity Studies: Comprehensive evaluation is needed to ensure safety for therapeutic use.
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Optimization: Modifications to improve solubility and target specificity may be required.
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In-depth Mechanistic Studies: Further research is needed to elucidate its mode of action at the molecular level.
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